molecular formula C12H6S2 B098304 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene CAS No. 16900-51-9

2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene

Cat. No. B098304
CAS RN: 16900-51-9
M. Wt: 214.3 g/mol
InChI Key: RMTLWKDMYIJGQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene, also known as TBT, is a conjugated molecule that has attracted significant attention in the scientific community due to its unique electronic and optical properties. TBT has been extensively studied for its potential applications in organic electronics, such as organic solar cells, field-effect transistors, and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene is not well understood. However, it is believed that the unique electronic and optical properties of 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene make it an attractive material for use in organic electronics. 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene has a high electron affinity and low ionization potential, which makes it a good electron acceptor. It also has a high extinction coefficient, which makes it a good absorber of light.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene. However, some studies have suggested that 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene may have potential applications in the treatment of cancer and other diseases. 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene is its unique electronic and optical properties, which make it an attractive material for use in organic electronics. 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene is also relatively easy to synthesize, which makes it a good candidate for large-scale production. However, one of the limitations of 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene is its high cost, which may limit its use in some applications.

Future Directions

There are several future directions for research on 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene. One area of research is the development of new synthesis methods for 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene and related compounds. Another area of research is the development of new applications for 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene in organic electronics and optoelectronics. Finally, there is a need for further research on the biochemical and physiological effects of 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene, particularly its potential applications in the treatment of cancer and other diseases.
Conclusion
In conclusion, 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene is a conjugated molecule that has attracted significant attention in the scientific community due to its unique electronic and optical properties. 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene has potential applications in organic electronics, such as organic solar cells, field-effect transistors, and light-emitting diodes. 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene has also been used in the synthesis of conjugated polymers, which have potential applications in optoelectronic devices. While there is limited research on the biochemical and physiological effects of 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene, there is potential for 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene to be used in the treatment of cancer and other diseases. Further research is needed to fully understand the potential applications of 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene in science and medicine.

Synthesis Methods

2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene can be synthesized by a variety of methods, including Sonogashira coupling, Suzuki coupling, and Stille coupling. The most commonly used method is Sonogashira coupling, which involves the reaction of 2-bromo-4-thiophen-2-ylbut-1-ene with trimethylsilylacetylene in the presence of a palladium catalyst and a base.

Scientific Research Applications

2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene has been widely used in scientific research due to its unique properties. One of the major applications of 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene is in organic electronics, where it has been used as a building block for the development of organic solar cells, field-effect transistors, and light-emitting diodes. 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene has also been used in the synthesis of conjugated polymers, which have potential applications in optoelectronic devices.

properties

CAS RN

16900-51-9

Product Name

2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene

Molecular Formula

C12H6S2

Molecular Weight

214.3 g/mol

IUPAC Name

2-(4-thiophen-2-ylbuta-1,3-diynyl)thiophene

InChI

InChI=1S/C12H6S2/c1(5-11-7-3-9-13-11)2-6-12-8-4-10-14-12/h3-4,7-10H

InChI Key

RMTLWKDMYIJGQF-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C#CC#CC2=CC=CS2

Canonical SMILES

C1=CSC(=C1)C#CC#CC2=CC=CS2

synonyms

1,4-DI-(2-THIENYL)-1,3-BUTADIYNE

Origin of Product

United States

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